molecular formula C12H14ClN3OS B2968424 5-(4-chlorophenyl)-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol CAS No. 713097-61-1

5-(4-chlorophenyl)-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B2968424
CAS RN: 713097-61-1
M. Wt: 283.77
InChI Key: XQKRIRUOYLHEMT-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol (hereafter referred to as CMPT) is a synthetic molecule of increasing interest due to its potential applications in various scientific disciplines. It has been studied for its ability to act as a catalyst in organic reactions, as well as its potential to be used as an anti-fungal agent. CMPT is a versatile molecule, with a wide range of uses in the laboratory and in the field.

Scientific Research Applications

Enzyme Inhibition Studies

This compound and its derivatives have been investigated for their potential in enzyme inhibition, showing significant anti-lipase and anti-α-glucosidase activities. For instance, specific derivatives have demonstrated excellent inhibitory effects against lipase and α-glucosidase, highlighting their potential therapeutic applications in managing conditions such as obesity and diabetes (Bekircan, Ülker, & Menteşe, 2015).

Antimicrobial Activities

Several studies have synthesized novel heterocyclic compounds from this chemical, assessing their antimicrobial efficacy. These compounds have been found to exhibit significant inhibition against various bacterial and fungal strains, suggesting their utility in developing new antimicrobial agents (Purohit, Dodiya, Ghetiya, Vekariya, & Joshi, 2011).

Corrosion Inhibition

The derivatives of "5-(4-chlorophenyl)-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol" have been evaluated for their corrosion inhibition properties on various metals in acidic media. These studies show that such compounds are effective corrosion inhibitors, providing a promising approach for protecting metals in industrial applications (Li, He, Pei, & Hou, 2007).

Molecular Docking Studies

Research involving molecular docking studies has explored the anti-cancer properties of benzimidazole derivatives bearing the 1,2,4-triazole moiety. These studies reveal the mechanism behind their anti-cancer properties, providing insights into the development of new cancer therapies (Karayel, 2021).

Experimental and Theoretical Investigations

The compound and its related derivatives have been the subject of experimental and theoretical investigations to understand their adsorption behavior and inhibition efficiency in preventing metal corrosion in acidic environments. Such studies include density functional theory calculations and Monte Carlo simulations to correlate molecular structure with corrosion inhibition performance (Elbelghiti, Karzazi, Dafali, Hammouti, Bentiss, Obot, Bahadur, & Ebenso, 2016).

properties

IUPAC Name

3-(4-chlorophenyl)-4-(3-methoxypropyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3OS/c1-17-8-2-7-16-11(14-15-12(16)18)9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQKRIRUOYLHEMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=NNC1=S)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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